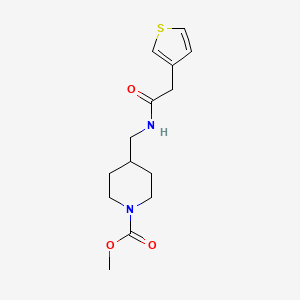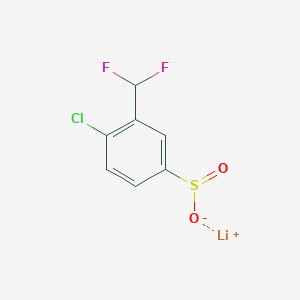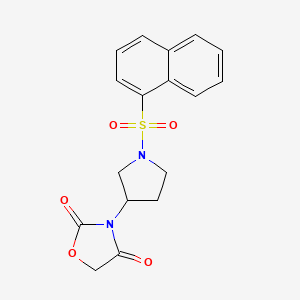
3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a naphthalene ring, a sulfonyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered ring with one nitrogen atom. This ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen
Chemical Sensing
The compound has been studied for its potential in chemical sensing, particularly in the detection of transition metal ions. Research has demonstrated its ability to coordinate with metal ions such as Cu2+, showing remarkable selectivity and a visible color change upon complexation. This property is significant for developing sensitive and selective chemosensors for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Anticonvulsant Activity
Another area of research interest is the compound's potential anticonvulsant properties. Studies have synthesized derivatives showing significant delay in the onset of convulsions and prolongation of survival time, indicating a promising avenue for developing new anticonvulsant medications (Ghareb et al., 2017).
Antimicrobial Activity
The compound's derivatives have been explored for antimicrobial activity, with some showing mild to very good results against various bacteria. This research contributes to the ongoing search for new antimicrobial agents in response to growing antibiotic resistance (Chioma et al., 2018).
Organocatalysis
Research into organocatalysis has found the compound to be an effective catalyst for asymmetric Michael reactions, demonstrating high catalytic activity and selectivity. This application is crucial for the synthesis of enantioselective compounds, which are important in pharmaceuticals (Syu et al., 2010).
Polymer Synthesis
The compound has also been used in the synthesis of poly(amide-ester)s and poly(urea-urethane)s, with research showing it to contribute to the creation of polymers with specific structural and thermal properties. These polymers have potential applications in materials science, particularly in the development of new materials with tailored properties (Mallakpour & Rafiee, 2008), (Mallakpour & Rafiee, 2007).
Eigenschaften
IUPAC Name |
3-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-16-11-24-17(21)19(16)13-8-9-18(10-13)25(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOSWWHSYVYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
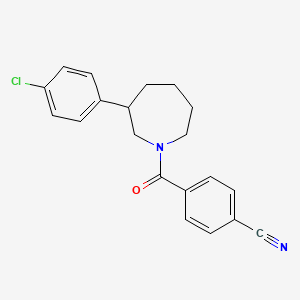
![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)
![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2853658.png)
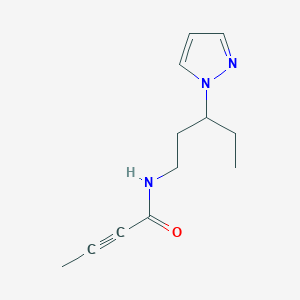
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)
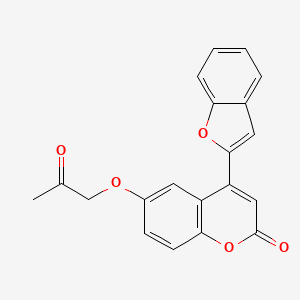
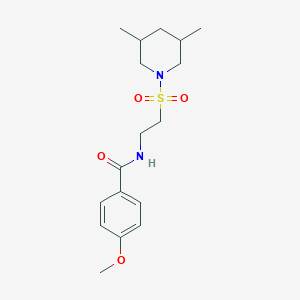
![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853670.png)
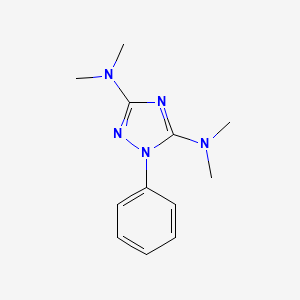
![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)
